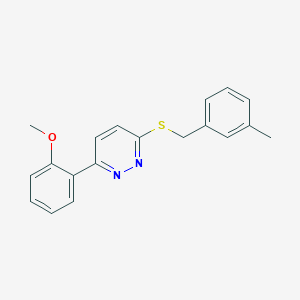

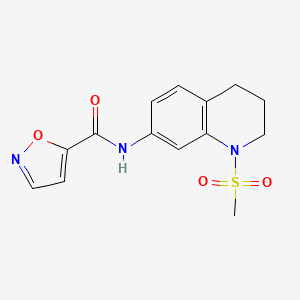

![molecular formula C22H15F3N4O2S B2395949 4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide CAS No. 421591-78-8](/img/structure/B2395949.png)

4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that likely contains a quinazoline core, which is a type of nitrogen-containing heterocycle . It also contains a trifluoromethyl group, a sulfanylidene group, and a carboxamide group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis

The molecular structure of this compound likely involves a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine (a ring with two nitrogen atoms) .科学的研究の応用

Antibacterial Activity

The compound’s antibacterial potential has been investigated. In a study by Zhang et al., a series of novel triazolo[4,3-a]pyrazine derivatives, including this compound, were synthesized and characterized . Notably, compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with MICs comparable to the first-line antibacterial agent ampicillin. This finding suggests its potential as an antimicrobial agent.

Antiviral Activity

While specific data on the antiviral activity of this compound are not readily available, related derivatives have shown substantial antiviral effects . Further research could explore its efficacy against viral infections.

Anticancer Properties

Although direct evidence for this compound’s anticancer activity is limited, N-aryl-N derivatives of similar structures have exhibited excellent antiproliferative activity against cancer cell lines . Investigating its impact on cancer cells could be worthwhile.

特性

IUPAC Name |

4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2S/c23-22(24,25)15-4-1-5-16(10-15)29-20(31)17-7-6-14(9-18(17)28-21(29)32)19(30)27-12-13-3-2-8-26-11-13/h1-11H,12H2,(H,27,30)(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRMWBVLUZAGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CN=CC=C4)NC2=S)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

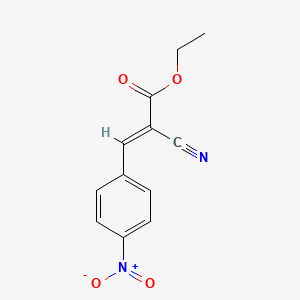

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2395867.png)

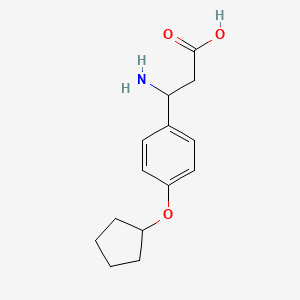

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)

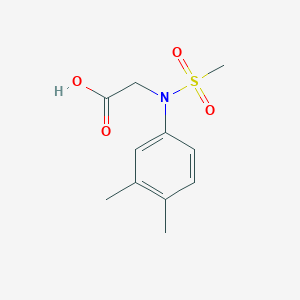

![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)

![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)